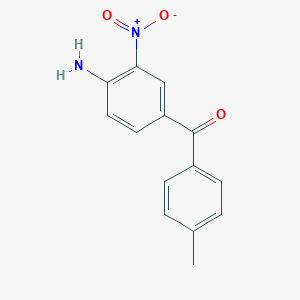

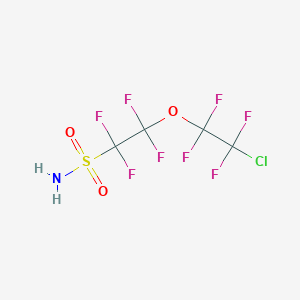

(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to the presence of various functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone.

Synthesis Analysis

The synthesis of related compounds involves multiple steps that include the formation of bonds between aromatic rings and the introduction of functional groups such as nitro, amino, and methanone groups. For instance, the synthesis of a compound with both nitroaniline and hydroxyphenyl groups has been reported, which suggests that similar synthetic routes could be applicable for the synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone . Additionally, the synthesis of a compound with an aminothiazolyl and a thiophenyl group has been achieved, indicating that complex aromatic compounds can be synthesized and characterized using techniques such as FTIR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of aromatic compounds with multiple substituents can be quite complex. The dihedral angle between different aromatic groups can significantly influence the overall molecular conformation. For example, in a related compound, the dihedral angle between the 4-nitroaniline and 2-hydroxyphenyl groups was found to be 84.04°, which indicates a significant twist between the planes of these groups . This information can be useful when considering the molecular structure of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone, as the spatial arrangement of the substituents will affect its chemical reactivity and interactions.

Chemical Reactions Analysis

The reactivity of a compound like (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone can be inferred from the reactivity of its functional groups. Nitro groups are known to be electron-withdrawing, while amino groups are electron-donating, which can lead to interesting chemical behavior. The presence of these groups can influence the formation of hydrogen bonds and other intermolecular interactions, as seen in the crystal structure of a related compound where hydrogen bonds were observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone can be predicted based on the properties of similar compounds. For example, the presence of hydrogen bonding in the crystal structure suggests that the compound may have a relatively high melting point and may exhibit solubility in polar solvents . The electronic properties such as HOMO-LUMO energy levels and Mulliken atomic charges can be calculated using computational methods like DFT, as demonstrated for a related compound . These properties are crucial for understanding the stability and reactivity of the compound.

Aplicaciones Científicas De Investigación

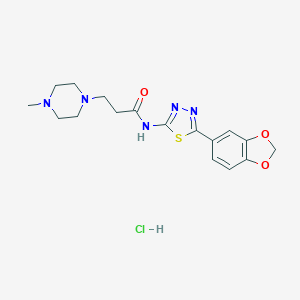

Synthesis and Chemical Properties

- A study by Kimbaris and Varvounis (2000) explored the reduction of 2- and 3-acylpyrroles, presenting a new synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system from 1-(4-methylphenyl)sulfonyl-1H-pyrrole. The research revealed various reduction reactions and the formation of compounds with intricate molecular structures, contributing to the knowledge of chemical synthesis and reactions involving similar compounds (Kimbaris & Varvounis, 2000).

Applications in Imaging and Disease Research

- Wang, Gao, Xu, and Zheng (2017) synthesized a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, indicating the relevance of chemical compounds similar to (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone in medical imaging and potentially aiding in the understanding and diagnosis of neurological conditions (Wang, Gao, Xu, & Zheng, 2017).

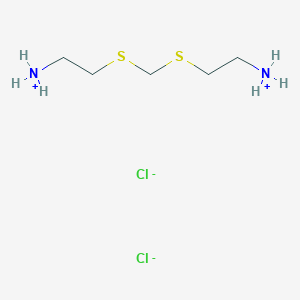

Photoaffinity Labeling and Chemical Interactions

- The research by Voskresenska, Wilson, Panov, Tarnovsky, Krause, Vyas, Winter, and Hadad (2009) delved into the photoaffinity labeling system involving 4-amino-3-nitrophenyl azide. The study highlighted the formation of nitrenium ions and provided insights into the rapid intermolecular protonation, contributing to the understanding of photochemical behavior and reactions pertinent to the field of chemical biology (Voskresenska et al., 2009).

Synthesis and Structure-Activity Relationship

- Ottosen, Sørensen, Björkling, Skak-Nielsen, Fjording, Aaes, and Binderup (2003) reported the synthesis and structure-activity relationship of a series of 4-aminobenzophenones, showcasing the antiinflammatory activity and inhibition of proinflammatory cytokines. This indicates the potential pharmaceutical applications and relevance in designing inhibitors for inflammatory diseases (Ottosen et al., 2003).

Propiedades

IUPAC Name |

(4-amino-3-nitrophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYUKKDPVSUSCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

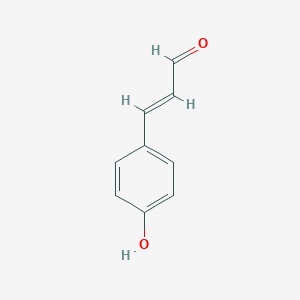

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)